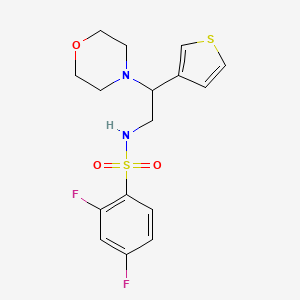

![molecular formula C16H15ClO4 B2545181 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 938375-43-0](/img/structure/B2545181.png)

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

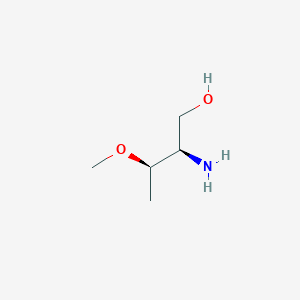

“4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid” is a chemical compound with the empirical formula C16H15ClO4 . It has a molecular weight of 306.74. This compound is typically in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H15ClO4/c1-2-19-15-8-6-12(7-9-15)20-10-11-4-3-5-13(17)14(11)16(18)19/h3-9H,2,10H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 306.74 and an empirical formula of C16H15ClO4 .Scientific Research Applications

Organic Synthesis and Catalysis

Research has demonstrated the use of related chlorobenzoic acids in organic synthesis, particularly in the oxidative coupling of arene or heteroarene carboxylic acids with alkynes. This process is facilitated by rhodium/copper catalyst systems under air, yielding various heterocyclic compounds with potential applications in pharmaceuticals and materials science (Shimizu, Hirano, Satoh, & Miura, 2009).

Environmental Science

Chlorobenzoic acids have been studied for their environmental behavior, particularly their photodecomposition in aqueous solutions. Research has shown that UV irradiation of chlorobenzoic acids leads to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid itself. This has implications for understanding the environmental fate and transformation of chlorinated aromatic compounds (Crosby & Leitis, 1969).

Material Science

The functionalization of materials, such as multiwalled carbon nanotubes (MWNTs), with benzoic acid derivatives, including those related to 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoic acid, has been explored. Functionalized MWNTs with benzoic acid derivatives can be used to create advanced materials with enhanced properties for applications in electronics, composites, and nanotechnology. The incorporation of these functional groups into MWNTs facilitates better dispersion and integration into polymeric matrices, leading to improved performance of the resulting composites (Lee, Oh, Choi, Kim, Han, Tan, & Baek, 2005).

Safety and Hazards

properties

IUPAC Name |

4-[(3-chlorophenyl)methoxy]-3-ethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO4/c1-2-20-15-9-12(16(18)19)6-7-14(15)21-10-11-4-3-5-13(17)8-11/h3-9H,2,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOFHVMAGPGIPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

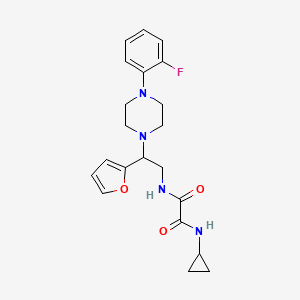

![N-[(1-Adamantylamino)carbonyl]glycine](/img/structure/B2545100.png)

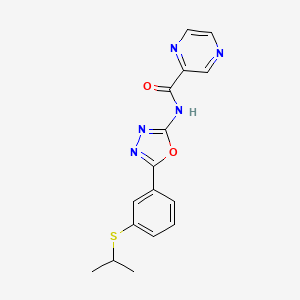

![N-[(1-benzylpiperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2545102.png)

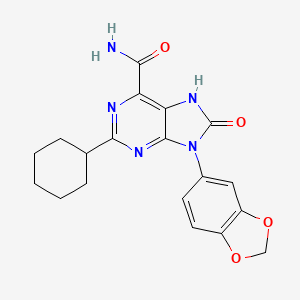

![7-(Trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one](/img/structure/B2545107.png)

![Methyl 3-{[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2545114.png)

![ethyl 4-(3,4-dimethylphenyl)-2-(3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)propanamido)thiophene-3-carboxylate](/img/structure/B2545115.png)

![ethyl 2-(2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2545117.png)